(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
CAS No.: 158575-03-2
Cat. No.: VC8077777
Molecular Formula: C17H15BrO3
Molecular Weight: 347.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158575-03-2 |
---|---|
Molecular Formula | C17H15BrO3 |
Molecular Weight | 347.2 g/mol |
IUPAC Name | (E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C17H15BrO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+ |
Standard InChI Key | MQZBPKNMJYCJJA-YCRREMRBSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound belongs to the chalcone family, defined by the presence of two aromatic rings connected via a conjugated enone system. Its IUPAC name, (2E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, reflects its substituents: a bromine atom at the para position of one phenyl ring and methoxy groups at the meta and para positions of the adjacent ring . The molecular formula is C₁₇H₁₅BrO₃, with a molar mass of 347.208 g/mol.
Key Structural Features:
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Stereochemistry: The (2E) configuration ensures trans geometry across the α,β-unsaturated ketone, critical for electronic conjugation .
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Dihedral Angles: X-ray crystallography reveals a dihedral angle of 24.6° between the bromophenyl and dimethoxyphenyl rings, while the propenone group forms angles of 18.8° and 6.0° with the respective aromatic planes . This partial planarity enhances π-orbital overlap, influencing photophysical properties.
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Substituent Effects: The electron-withdrawing bromine and electron-donating methoxy groups create a push-pull electronic system, modulating reactivity and intermolecular interactions .
Property | Value | Source |
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Molecular Formula | C₁₇H₁₅BrO₃ | |
Molecular Weight (g/mol) | 347.208 | |
Dihedral Angle (Ar–Ar) | 24.6° | |
Propenone Plane Angles | 18.8° (Br-Ph), 6.0° (MeO-Ph) |
Synthesis and Reaction Pathways
Claisen-Schmidt Condensation
The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions .
Procedure:
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Reactants: 4-Bromoacetophenone (1.99 g, 0.01 mol) and 3,4-dimethoxybenzaldehyde (1.66 g, 0.01 mol) are dissolved in ethanol (30 mL).
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Catalyst: Aqueous KOH (30%, 7 mL) is added, and the mixture is stirred at room temperature for 6 hours.
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Workup: The precipitate is filtered and recrystallized from acetone-toluene (1:1 v/v) to yield yellow crystals .
Mechanistic Insights:
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Base deprotonates the acetophenone α-hydrogen, forming an enolate that attacks the aldehyde carbonyl.
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Subsequent dehydration generates the α,β-unsaturated ketone .
Spectral and Computational Studies
Vibrational Spectroscopy
FT-IR analysis identifies key functional groups:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Density Functional Theory (DFT)
DFT calculations (B3LYP/6-311++G(d,p)) correlate with experimental data:
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HOMO-LUMO Gap: 4.2 eV, suggesting moderate electronic excitation energy .
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Electrostatic Potential: Localized negative charge on the carbonyl oxygen and methoxy groups, favoring electrophilic attack at the β-carbon .
Applications in Science and Technology
Medicinal Chemistry
Chalcones exhibit antimicrobial, anticancer, and anti-inflammatory activities. The bromine and methoxy substituents enhance lipid solubility and target binding:
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Anticancer Activity: The compound inhibits tubulin polymerization (IC₅₀ = 2.4 μM) by binding to the colchicine site.
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Antioxidant Capacity: Scavenges DPPH radicals with EC₅₀ = 12.7 μM, attributed to methoxy groups’ electron-donating effects .
Materials Science
The noncentrosymmetric crystal structure and conjugated system enable nonlinear optical (NLO) properties:
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Hyperpolarizability (β): 8.7 × 10⁻³⁰ esu, comparable to urea .
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Second Harmonic Generation (SHG): Efficiency 1.2 × KDP, suitable for frequency-doubling devices .
Comparative Analysis with Related Chalcones
Key Trends:
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